molecular formula C14H12ClN5O B2468444 3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-34-9

3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2468444
CAS RN: 872591-34-9
M. Wt: 301.73
InChI Key: GPXYLTXGBMAKRD-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

1. Anti-Inflammatory and Analgesic Activities

  • Research Findings: Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the specified compound, have demonstrated significant anti-inflammatory and analgesic activities. These activities were particularly notable in derivatives with specific substitutions at the 3-, 5-, and 6-positions, hinting at a structure-activity relationship that could be relevant to the compound (Shaaban et al., 2008).

2. Antibacterial Properties

  • Research Findings: A derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which is structurally similar to the compound of interest, has been synthesized and shown to exhibit antibacterial activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

3. Fungicidal and Insecticidal Activities

  • Research Findings: Compounds from the triazolo[4,5-d]pyrimidin-7-imine series, which bear resemblance to the compound in focus, displayed moderate to weak fungicidal and insecticidal activities. This suggests potential applications in agriculture and pest control (Chen & Shi, 2008).

4. Antimicrobial Effects

  • Research Findings: Various thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial efficacy. Some of these compounds were more active against C. albicans than E. coli and P. aeruginosa, indicating a potential for antimicrobial applications (Habib et al., 2007).

5. Potential Antiasthma Agents

  • Research Findings: Certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were identified as active mediator release inhibitors, suggesting a role in antiasthma therapy. This class of compounds, due to structural similarities, could imply similar applications for the compound (Medwid et al., 1990).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 leads to changes in the cell’s ability to divide and proliferate, which is particularly relevant in the context of cancer cells.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation . This can have downstream effects on tumor growth and development.

Result of Action

The compound’s action results in a significant reduction in cell proliferation . Most notably, it has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that it could have potential as a therapeutic agent in the treatment of certain types of cancer.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its lipophilicity suggests that it may be more effective in lipid-rich environments . .

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O/c1-3-6-19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-9(2)11(15)7-10/h3-5,7-8H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXYLTXGBMAKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322442
Record name 3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

872591-34-9
Record name 3-(3-chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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